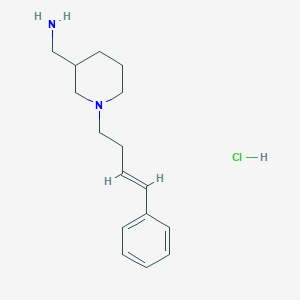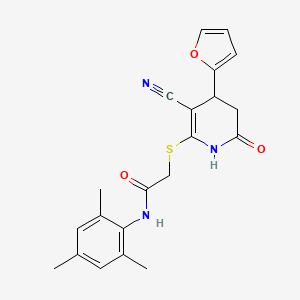
2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide” is a complex organic molecule. It is a derivative of pyridine, furan, and thiophene . Pyridine derivatives demonstrate a broad spectrum of biological activities including antiviral, anticancer, antioxidant, and antimicrobial . Thiophenes and furans are found in many natural products and demonstrate biological activities such as antimicrobial, antifungal, and anticancer .
Synthesis Analysis
The synthesis of such compounds often involves multi-component reactions (MCRs). For instance, new sugar hydrazones and their derived oxadiazolyl acyclic nucleoside analogs incorporating pyridine, furan, or thiophene have been synthesized via MCR . The acetylated derivatives of hydrazones and the derived deprotected thioglycosides of the prepared acetylated analogs have also been synthesized .Chemical Reactions Analysis
Cyanoacetohydrazides, which could be a part of the compound, are often used as precursors in reactions leading to the construction of heterocycles . They can act as both an N- and C-nucleophile, and upon treatment with various reactants, attack can take place at multiple sites .Physical and Chemical Properties Analysis
The compound has a molecular weight of 453.56 . Other physical and chemical properties such as melting point, boiling point, and density would require more specific experimental data.Scientific Research Applications
Synthesis and Biological Activity
- A range of polysubstituted pyridine derivatives, including compounds similar to the one , have shown potential in agricultural bioactivity, exhibiting fungicidal and herbicidal activities (Zheng & Su, 2005).
Methods for Synthesis
- The compound is part of a group where methods for their synthesis have been explored, leading to the creation of substituted 2-alkylthiopyridones and thieno[2,3-b]pyridone derivatives (Krivokolysko et al., 1998).
Synthesis for Biologically Active Compounds
- The compound's structural relatives are used as building blocks in the synthesis of various heterocyclic compounds. These compounds, featuring pyrimidine and pyridazine fragments, are significant for developing new biologically active compounds (Aniskova et al., 2017).
Anticancer Applications
- Some derivatives similar to this compound have been synthesized and tested for anticancer activity, showing promising results against certain leukemia cell lines (Horishny et al., 2021).
Novel Synthesis Pathways
- The compound is part of a family where novel synthesis pathways have been explored for producing polyfunctionally substituted heterocyclic compounds. These new synthetic pathways are crucial for creating diverse biologically active molecules (Shams et al., 2010).
Synthesis and Structure Analysis
- Studies have been conducted on the synthesis of related compounds, examining their molecular structures and potential biological activities (Ignatovich et al., 2015).
Properties
IUPAC Name |
2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-12-7-13(2)20(14(3)8-12)23-19(26)11-28-21-16(10-22)15(9-18(25)24-21)17-5-4-6-27-17/h4-8,15H,9,11H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXBITHZVFTQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CO3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)
![2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile](/img/structure/B2958933.png)
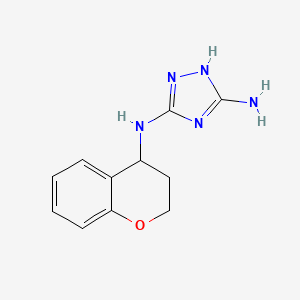

![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)
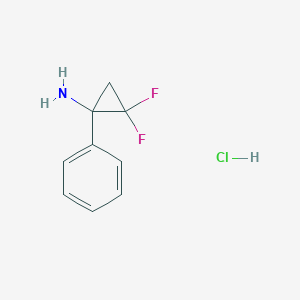
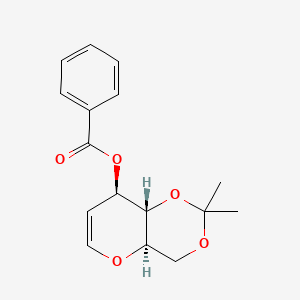
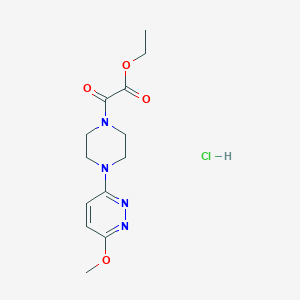
![5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2958942.png)
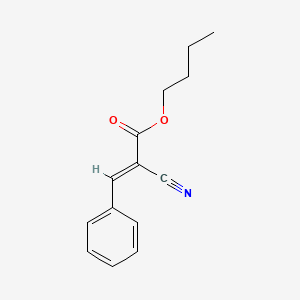
![2,3,3a,4,5,6,7,8,9,9a-Decahydro-1H-cycloocta[c]pyrrole;hydrochloride](/img/structure/B2958947.png)
![4-[(4-methoxycarbonyl-5-methyl-2-oxo-1H-pyrrol-3-ylidene)methyl]benzoic acid](/img/structure/B2958948.png)
![4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2958950.png)
